

Technical Guide: Structural Analysis & Characterization of N'-hydroxy-2,2-dimethylchromene-6-carboximidamide

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Compound of Interest

Compound Name:	<i>N'</i> -hydroxy-2,2-dimethylchromene-6-carboximidamide
CAS No.:	283166-41-6
Cat. No.:	B1586783

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Executive Summary & Compound Identity

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide is a synthetic small molecule featuring a 2,2-dimethyl-2H-chromene (benzopyran) core substituted at the 6-position with an N'-hydroxycarboximidamide (amidoxime) functional group.

The amidoxime moiety is a critical bioisostere and prodrug strategy. It is typically employed to mask the highly basic amidine group (pKa ~11-12), thereby improving membrane permeability and oral bioavailability before being metabolically reduced back to the active amidine in vivo (often by the mARC mitochondrial enzyme system).

Chemical Identity Table[1]

Property	Specification
IUPAC Name	N'-hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide
Common Identifier	2,2-dimethylchromene-6-amidoxime
CAS Number	283166-41-6
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂
Molecular Weight	218.25 g/mol
Core Scaffold	2,2-dimethyl-2H-1-benzopyran
Functional Group	Amidoxime (-C(NH ₂)=NOH)
Predicted pKa	~4.5 (Amidoxime protonation), ~10 (OH deprotonation)
LogP (Predicted)	~2.1 (Moderate Lipophilicity)

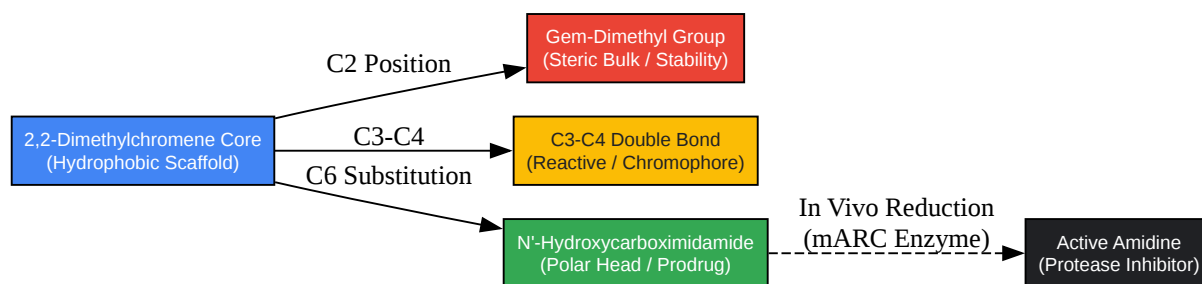
Structural Analysis & Pharmacophore Mapping

The molecule consists of two distinct domains that dictate its chemical reactivity and biological potential.

Domain Breakdown

- **The Lipophilic Core (Chromene):** The 2,2-dimethyl-2H-chromene ring provides a rigid, planar aromatic system with a specific hydrophobic bulk (gem-dimethyl group). This mimics the hydrophobic tail seen in retinoids or the S1 pocket-binding motifs of protease inhibitors.
- **The Polar Head (Amidoxime):** This group acts as a hydrogen bond donor/acceptor. It is chemically amphoteric and susceptible to hydrolysis or reduction.

Structural Logic Diagram (Graphviz)



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Figure 1: Structural decomposition of the molecule highlighting functional domains and metabolic potential.

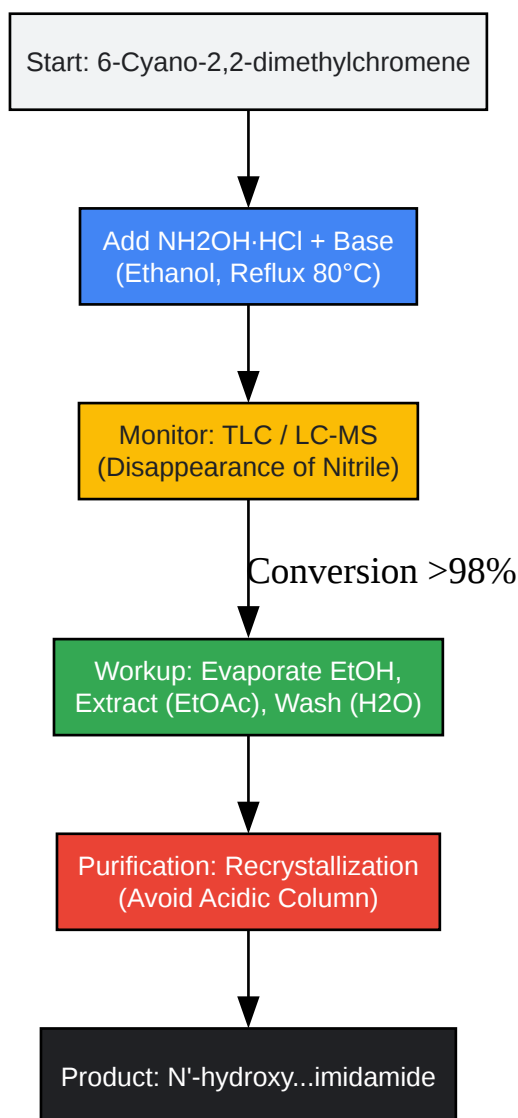
Synthesis & Reaction Monitoring

To characterize the compound accurately, one must understand its genesis. The standard synthesis involves the conversion of the nitrile precursor.

Synthetic Pathway

- Precursor: 2,2-dimethylchromene-6-carbonitrile.
- Reagent: Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) + Base (e.g., Na_2CO_3 or Et_3N).
- Solvent: Ethanol/Water or Methanol (Reflux).
- Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.

Process Workflow (Graphviz)



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Figure 2: Step-by-step synthesis and isolation workflow.

Characterization Protocols (SOP)

This section details the self-validating protocols for confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Confirm the integrity of the chromene ring and the presence of the amidoxime.

Solvent: DMSO-d₆ (Preferred for amidoxime exchangeable protons).

Proton (¹ H)	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Gem-Dimethyl	1.35 – 1.40	Singlet	6H	Characteristic of 2,2-dimethylchromene.
C3-H	5.75 – 5.85	Doublet (J~10Hz)	1H	Olefinic proton, shielded by oxygen proximity.
C4-H	6.30 – 6.40	Doublet (J~10Hz)	1H	Olefinic proton, deshielded by aromatic ring.
Aromatic (C8)	6.70 – 6.80	Doublet	1H	Ortho to Oxygen (shielded).
Aromatic (C5, C7)	7.30 – 7.50	Multiplet	2H	Protons adjacent to the electron-withdrawing amidoxime.
NH ₂ (Amine)	5.70 – 6.00	Broad Singlet	2H	Exchangeable (disappears with D ₂ O).
OH (Oxime)	9.40 – 9.80	Broad Singlet	1H	Highly deshielded, exchangeable.

Validation Check:

- If the C3/C4 doublets are missing and replaced by triplets ~1.8/2.8 ppm, the ring is saturated (chromane), indicating an incorrect starting material or over-reduction.
- If the OH/NH₂ signals are absent, check for nitrile (precursor) or amidine (over-reduction).

Mass Spectrometry (LC-MS)

Method: ESI (Electrospray Ionization), Positive Mode.

- Expected $[M+H]^+$: 219.11 m/z.
- Fragmentation Pattern:
 - Loss of Oxygen (-16): Rare in soft ionization but possible.
 - Loss of NH_2OH (-33): Reversion to nitrile (common in high energy collision).
 - Retro-Diels-Alder (RDA): Fragmentation of the chromene ring (loss of acetone from gem-dimethyl) is a specific diagnostic for chromenes.

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group transformation (Nitrile

Amidoxime).

- Key Band 1 (OH/NH): $3200\text{--}3500\text{ cm}^{-1}$ (Broad, strong stretching).
- Key Band 2 (C=N): $1650\text{--}1665\text{ cm}^{-1}$ (Characteristic of amidoxime C=N).
- Key Band 3 (N-O): $930\text{--}950\text{ cm}^{-1}$ (N-O stretching).
- Absence Check: Ensure NO sharp peak at 2220 cm^{-1} (Nitrile). If present, reaction is incomplete.

Stability & Handling Guidelines

Amidoximes are thermally sensitive and can undergo Tiemann rearrangement or hydrolysis.

Thermal Stability

- Melting Point: Typically high ($140^\circ\text{C} - 170^\circ\text{C}$), but decomposition often occurs near the melting point.
- Avoid: Prolonged heating $>100^\circ\text{C}$ during drying.

Storage Protocol

- Container: Amber glass vial (protect from light).
- Atmosphere: Argon or Nitrogen flush (prevent oxidation of the double bond or N-OH).
- Temperature: 2–8°C (Refrigerated).

Biological Context & Applications[6][7]

While this specific CAS is often a research intermediate, its structure suggests specific utility in drug discovery:

- Prodrug for Serine Protease Inhibitors: The amidoxime can be metabolized to a benzamidine derivative. Benzamidines are potent inhibitors of Trypsin, Thrombin, and Factor Xa (anticoagulants).
- Retinoid X Receptor (RXR) Modulators: The 2,2-dimethylchromene core is a rigid bioisostere for the tetrahydronaphthalene ring found in retinoids like Bexarotene.
- Nitric Oxide Synthase (NOS) Inhibition: Some amidines and amidoximes act as inhibitors of NOS enzymes.

References

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- Chromene Synthesis: Nicolaou, K. C., et al. (2000). Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- mARC Enzyme System: Havemeyer, A., et al. (2010). The mitochondrial amidoxime reducing component (mARC) involved in the activation of N-hydroxylated prodrugs. *Drug Metabolism Reviews*. Available at: [\[Link\]](#)

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